Boc-O-dimethylphospho-L-serine

描述

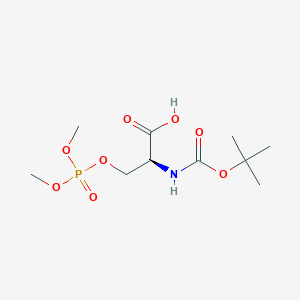

Boc-O-dimethylphospho-L-serine (CAS 109539-01-7) is a chemically modified serine derivative. Its structure features a tert-butoxycarbonyl (Boc) group protecting the amino group and a dimethyl phosphate ester on the hydroxyl side chain. The molecular formula is C₁₀H₂₀NO₈P (molecular weight: 313.24 g/mol) . This compound is primarily used in peptide synthesis to introduce phosphorylated serine residues, enabling studies on phosphorylation-dependent protein interactions and signaling pathways. Its dimethyl phosphate group enhances stability against enzymatic hydrolysis compared to unprotected phosphoserine derivatives .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-O-dimethylphospho-L-serine typically involves the protection of the serine hydroxyl group with a dimethylphosphoryl group. The process begins with the protection of the amino group of serine using a tert-butoxycarbonyl (Boc) group. The hydroxyl group of the serine is then phosphorylated using dimethylphosphoryl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

化学反应分析

Types of Reactions: Boc-O-dimethylphospho-L-serine undergoes various chemical reactions, including:

Substitution Reactions: The dimethylphosphoryl group can be substituted with other phosphoryl groups or functional groups under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents like phosphorylating agents and nucleophiles are commonly used.

Deprotection Reactions: Trifluoroacetic acid is the reagent of choice for removing the Boc group.

Major Products Formed:

Substitution Reactions: Various phosphorylated derivatives of serine.

Deprotection Reactions: Free L-serine or its phosphorylated forms.

科学研究应用

Medicinal Chemistry

Targeting Biological Pathways

Boc-O-dimethylphospho-L-serine is instrumental in the design of drugs that target specific biological pathways. Its phosphonate group can mimic phosphorylated serine residues, which are critical in signal transduction pathways. This mimicry allows researchers to explore the mechanisms of diseases where phosphorylation plays a key role, such as cancer and neurodegenerative disorders.

Case Study: Drug Development

In a recent study, researchers utilized this compound to develop inhibitors for enzymes involved in cancer cell proliferation. The compound's ability to interact with the active sites of these enzymes demonstrated potential for therapeutic applications in oncology .

Peptide Synthesis

Protecting Group Utility

In peptide synthesis, this compound serves as a protecting group for the amino acid serine during the formation of peptide bonds. This protection is crucial as it prevents unwanted reactions at the hydroxyl group of serine while allowing for selective modifications at other sites.

Application Example

The compound has been successfully employed in synthesizing cyclic peptides that exhibit enhanced stability and bioactivity compared to their linear counterparts. This has implications for developing new peptide-based drugs .

Bioconjugation Techniques

Linking Biomolecules

this compound is used in bioconjugation processes to link biomolecules such as proteins and nucleic acids. This capability is vital for creating targeted therapies that enhance drug delivery systems.

Research Insights

Studies have shown that conjugating drugs with this compound can improve their pharmacokinetic properties, leading to prolonged circulation times and increased efficacy against specific targets .

Protein Engineering

Modifying Protein Interactions

The incorporation of this compound into protein engineering allows scientists to investigate protein interactions and functions more effectively. By modifying serine residues within proteins, researchers can study how these changes affect protein stability and function.

Case Study: Neurodegenerative Diseases

In research focused on neurodegenerative diseases, this compound was used to modify amyloid precursor proteins. This modification provided insights into the aggregation processes associated with Alzheimer's disease .

Material Science Applications

Development of Novel Biomaterials

The unique chemical properties of this compound have led to its exploration in materials science, particularly in developing biomaterials that can mimic natural tissues.

Innovative Uses

Recent studies have highlighted its potential in creating hydrophilic polypeptides that could be used in drug delivery systems or tissue engineering applications .

作用机制

The mechanism of action of Boc-O-dimethylphospho-L-serine involves its incorporation into peptides and proteins. The dimethylphosphoryl group mimics the natural phosphorylation of serine residues, which is a key post-translational modification in proteins. This modification plays a crucial role in regulating protein function, enzyme activity, and signal transduction pathways .

相似化合物的比较

O-Phospho-L-serine (CAS 407-41-0)

- Structure : L-serine with a free phosphate group on the hydroxyl.

- Molecular Formula: C₃H₈NO₆P (MW: 185.07 g/mol) .

- Key Differences :

- Stability : Less stable than Boc-O-dimethylphospho-L-serine in biological systems due to unprotected phosphate .

Boc-O-methyl-L-serine (CAS 51293-47-1)

- Structure : L-serine with Boc protection and a methyl ether substituent.

- Molecular Formula: C₉H₁₇NO₅ (MW: 219.24 g/mol) .

- Key Differences: Methyl ether instead of phosphate; non-polar and inert under acidic/basic conditions. Used in peptide synthesis where phosphorylation is unnecessary .

- Stability : Hydrolytically stable but lacks the charged phosphate moiety for mimicking post-translational modifications .

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (CAS 2954-46-3)

- Structure : Glycerophospholipid with serine head group and oleoyl chains.

- Molecular Formula: C₃₀H₅₈NO₁₀P (MW: 647.74 g/mol) .

- Key Differences: Amphipathic lipid used in liposomes and membrane biophysics. Structurally distinct from monomeric this compound.

- Applications : Membrane asymmetry studies, apoptosis signaling .

Plasmenylserine

- Structure : Serine-containing plasmalogen with a vinyl ether linkage.

- Key Differences :

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications | Stability Notes |

|---|---|---|---|---|---|---|

| This compound | 109539-01-7 | C₁₀H₂₀NO₈P | 313.24 | Boc, dimethyl phosphate | Peptide synthesis, phosphorylation studies | High enzymatic stability |

| O-Phospho-L-serine | 407-41-0 | C₃H₈NO₆P | 185.07 | Free phosphate | Enzyme substrates, metabolic studies | Labile to phosphatases |

| Boc-O-methyl-L-serine | 51293-47-1 | C₉H₁₇NO₅ | 219.24 | Boc, methyl ether | Non-phosphorylated peptide synthesis | Hydrolytically stable |

| 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine | 2954-46-3 | C₃₀H₅₈NO₁₀P | 647.74 | Glycerophospholipid, serine head | Membrane biology, liposomes | Oxidation-sensitive |

生物活性

Boc-O-dimethylphospho-L-serine is a phosphoserine analog that has garnered attention for its potential biological activities, particularly in the context of neurological functions and therapeutic applications. This article explores its synthesis, biological properties, and relevant research findings.

This compound is synthesized through various chemical methods, primarily involving the modification of L-serine. The synthesis typically includes the following steps:

- Protection of the amino group : Using Boc (tert-butyloxycarbonyl) to protect the amino group of L-serine.

- Phosphorylation : Introduction of a dimethyl phosphate group at the hydroxyl position, which can be achieved through phosphorylation reactions using phosphoric acid derivatives.

The structure can be represented as follows:

This compound is characterized by its phosphonate group, which is crucial for its biological activity.

This compound acts primarily as a substrate for enzymes involved in serine metabolism. Its phosphonate structure mimics natural phosphoserine, allowing it to interact with various biological pathways:

- Neurological Implications : The compound has been shown to influence neurotransmission by modulating NMDA receptor activity through its role as a precursor to D-serine, a known co-agonist at NMDA receptors .

- Cell Signaling : It may also play a role in signaling pathways related to cell growth and differentiation, particularly in neuronal cells.

2.2 Therapeutic Potential

Recent studies indicate that this compound has potential therapeutic applications:

- Neurodegenerative Disorders : Research has demonstrated that supplementation with L-serine can improve cognitive functions and reduce symptoms associated with conditions like Alzheimer's disease (AD) and GRINpathies . In animal models, treatment with L-serine has resulted in decreased amyloid-beta production and improved neurobehavioral outcomes .

- Cancer Metabolism : Given L-serine's role in one-carbon metabolism, this compound may serve as a target for cancer therapies aimed at disrupting serine biosynthesis pathways .

3.1 Clinical Trials

A notable clinical trial investigated the effects of L-serine on patients with GRINpathies, where it was found that L-serine improved motor and cognitive functions significantly. The trial involved 24 patients and reported enhanced neurological symptoms such as reduced hyperactivity and improved attention spans .

3.2 Animal Studies

In animal models, particularly those simulating neurodegenerative conditions, administration of this compound has shown promise in:

- Reducing neurofibrillary tangles.

- Enhancing synaptic plasticity.

- Modulating oxidative stress responses .

4. Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

5. Conclusion

This compound represents a significant compound within biochemical research due to its structural similarity to natural phosphoserines and its potential therapeutic applications in neurology and oncology. Ongoing research into its mechanisms of action and clinical efficacy will further elucidate its role in treating various disorders.

常见问题

Basic Research Questions

Q. What established protocols exist for synthesizing Boc-O-dimethylphospho-L-serine, and what parameters critically influence yield and purity?

- Methodological Answer : The synthesis typically involves phosphorylation of L-serine derivatives using dimethylphosphite under controlled conditions, followed by Boc protection. Key parameters include reaction temperature (optimized between 0–25°C), stoichiometry of phosphorylating agents, and inert atmosphere to prevent oxidation. Purification via ion-exchange chromatography or reverse-phase HPLC ensures high purity. For derivatives like O-phospho-L-serine, analogous protocols are described in the literature .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (to confirm phosphorylation, δ ≈ 0–3 ppm) and / NMR for backbone verification. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity. Cross-referencing with literature spectral data is critical .

Q. What are the recommended storage conditions to maintain this compound stability?

- Methodological Answer : Store lyophilized at –20°C under argon to prevent hydrolysis of the dimethylphospho group. In solution, avoid aqueous buffers with pH > 7.5, which may deprotect the Boc group. Stability assays (e.g., periodic HPLC analysis over 72 hours) can empirically determine degradation rates under varying conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in solid-phase vs. solution-phase peptide synthesis?

- Methodological Answer : Design controlled experiments comparing coupling efficiencies (e.g., using Fmoc/t-Bu strategies) in both systems. Monitor intermediates via LC-MS to identify side reactions (e.g., β-elimination in solid-phase). Adjust activating agents (HOBt/DIC vs. PyBOP) and reaction times to optimize yields. Frameworks like FINER (Feasible, Novel, Ethical, Relevant) ensure systematic troubleshooting .

Q. What methodological strategies address low coupling efficiency of this compound in automated peptide synthesizers?

- Methodological Answer : Pre-activate the derivative with HATU/HOAt in DMF for 5 minutes before coupling. Increase coupling cycles (2–3 repetitions) and extend reaction times (60–90 minutes). Validate success via Kaiser test or MALDI-TOF after each cycle. Contradictory data may arise from residual moisture; ensure rigorous solvent drying and inert atmosphere .

Q. How can researchers integrate this compound into studies of kinase-mediated phosphorylation in vitro?

- Methodological Answer : Incorporate the compound into synthetic peptide substrates mimicking kinase targets (e.g., Ser/Thr kinase motifs). Use radiometric assays (-ATP) or anti-phosphoserine antibodies to detect phosphorylation. Control for non-specific phosphatase activity by adding inhibitors (e.g., sodium orthovanadate). Reference literature on analogous phosphoserine derivatives for optimal buffer conditions (pH 7.4, 10 mM Mg) .

Q. What experimental approaches validate the stability of this compound in complex biological matrices?

- Methodological Answer : Spike the compound into cell lysates or serum and analyze degradation over time using LC-MS/MS. Compare with stable isotope-labeled internal standards. For in vivo applications, conduct pharmacokinetic studies in model organisms, sampling at intervals to measure intact compound levels via MRM (multiple reaction monitoring) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced enzymatic resistance?

- Methodological Answer : Perform molecular dynamics simulations to assess interactions between the dimethylphospho group and phosphatases. Modify the Boc group (e.g.,改用 electron-withdrawing substituents) to sterically hinder enzymatic access. Validate predictions via enzymatic assays with alkaline phosphatase or PP1/PP2A .

Q. Methodological Frameworks for Research Design

- Literature Review : Use databases like SciFinder and Reaxys to identify synthesis protocols and stability data, prioritizing primary sources (e.g., peer-reviewed journals) over secondary summaries .

- Contradiction Analysis : Apply PICO (Population, Intervention, Comparison, Outcome) to structure comparative studies (e.g., solid-phase vs. solution-phase synthesis) .

- Ethical and Practical Considerations : Ensure scalability of synthesis protocols and compliance with safety guidelines for phosphorylated compounds (e.g., waste disposal regulations) .

属性

IUPAC Name |

(2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20NO8P/c1-10(2,3)19-9(14)11-7(8(12)13)6-18-20(15,16-4)17-5/h7H,6H2,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAHQDUCEZPJRG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COP(=O)(OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COP(=O)(OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。